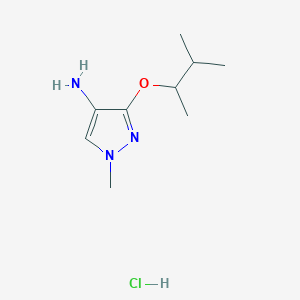

1-Methyl-3-(3-methylbutan-2-yloxy)pyrazol-4-amine;hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“1-Methyl-3-(3-methylbutan-2-yloxy)pyrazol-4-amine;hydrochloride” is a chemical compound with the CAS Number: 2287271-59-2 . It has a molecular weight of 219.71 .

Molecular Structure Analysis

The IUPAC name for this compound is 1-methyl-3-((3-methylbutan-2-yl)oxy)-1H-pyrazol-4-amine hydrochloride . The InChI code is 1S/C9H17N3O.ClH/c1-6(2)7(3)13-9-8(10)5-12(4)11-9;/h5-7H,10H2,1-4H3;1H .Physical And Chemical Properties Analysis

This compound is a powder at room temperature .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

The compound has been a subject of interest in the synthesis and characterization of various pyrazole derivatives. Studies have detailed the process of reacting hydroxymethyl pyrazole derivatives with primary amines to yield compounds with potential bioactivities. These compounds have undergone extensive characterization, including FT-IR, UV–visible, proton NMR spectroscopy, mass spectroscopy, and single-crystal X-ray crystallography. Their biological activities, particularly against breast cancer and microbes, have been explored, underscoring the compound's significance in medicinal chemistry (Titi et al., 2020).

Reaction Activation Techniques

Another aspect of research has focused on the microwave activation of reactions between 1,3,5-trisubstituted pyrazole-4-carbaldehydes and sterically hindered aminoalcohols. This work demonstrates the role of microwave activation in facilitating the formation of 2-hydroxyalkylimines of pyrazole-4-carbaldehyde, showcasing an efficient method for the synthesis of complex pyrazole-based structures (Papernaya et al., 2018).

Chemical Properties and Reactivity

Research into the chemical properties and reactivity of pyrazole derivatives includes the development of chelating agents and exploration of their potential applications. The focus on condensation reactions, particularly involving l-(hydroxymethyl)pyrazole, with various amines to produce compounds with complete substitution by pyrazol-1-ylmethyl groups, indicates a broad interest in manipulating pyrazole chemistry for creating functionally diverse molecules (Driessen, 2010).

Heterocyclic System Synthesis

Studies have also delved into the synthesis of new heterocyclic systems involving pyrazole derivatives, such as spiro-fused (C2)-azirino-(C4)-pyrazolones. These works emphasize the compound's utility in generating novel molecular architectures through specific reaction conditions, further highlighting its versatility in organic synthesis (Holzer et al., 2003).

Safety and Hazards

The compound has been classified with the following hazard statements: H315, H319, H335 . These indicate that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 . These statements provide guidance on how to handle and store the compound safely.

Eigenschaften

IUPAC Name |

1-methyl-3-(3-methylbutan-2-yloxy)pyrazol-4-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N3O.ClH/c1-6(2)7(3)13-9-8(10)5-12(4)11-9;/h5-7H,10H2,1-4H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VETPHQWFJZRUCT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)OC1=NN(C=C1N)C.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3,4-dimethylphenyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2533592.png)

![4-((5,6,7,8-Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)amino)benzoic acid hydrochloride](/img/structure/B2533594.png)

![Dimethyl 2-({[(2-cyanoethyl)(methyl)amino]carbonothioyl}amino)terephthalate](/img/structure/B2533602.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)urea](/img/structure/B2533604.png)

![{[4-(Ethoxycarbonyl)phenyl]carbamoyl}methyl 1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxylate](/img/structure/B2533605.png)

![N-[cyano(3,5-dichlorophenyl)methyl]-1-ethyl-1H-pyrazole-4-carboxamide](/img/structure/B2533607.png)

![3-[4-(3,5-Dimethyl-pyrazol-1-yl)-phenyl]-propionic acid](/img/structure/B2533608.png)

![N-1,3-benzodioxol-5-yl-2-[3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,8-naphthyridin-1(4H)-yl]acetamide](/img/structure/B2533610.png)